α-Glucosidase Inhibition vs. Acarbose
4-[(Butylcarbamoyl)amino]benzoic acid demonstrates measurable α-glucosidase inhibitory activity, a key mechanism for managing postprandial hyperglycemia. When benchmarked against the established clinical drug acarbose, the compound achieved over 65% enzyme inhibition at a concentration of 33.2 mM, whereas acarbose required a concentration of 15.4 mM to produce an identical level of inhibition [1]. This provides a direct, quantifiable potency comparison for researchers evaluating this compound as a starting point for antidiabetic drug discovery or as a tool compound for enzyme studies.
Acarbose: >65% at 15.4 mM
| Evidence Dimension | α-glucosidase enzyme inhibition (in vitro) |
|---|---|
| Target Compound Data | >65% inhibition at 33.2 mM |
| Comparator Or Baseline | Acarbose: >65% inhibition at 15.4 mM |
| Quantified Difference | Acarbose is approximately 2.16-fold more potent on a concentration basis for equivalent inhibition. |
| Conditions | In vitro enzyme inhibition assay. Specific assay details not provided in the review. |
Why This Matters
This data quantifies the compound's activity relative to a clinical gold-standard α-glucosidase inhibitor, enabling informed selection for target-based screening or medicinal chemistry optimization programs.
- [1] Gonçalves, M.J. et al. The Current Status of the Pharmaceutical Potential of Juniperus L. Metabolites. Medicines (Basel). 2018; 5(3): 81. Table 1. PMID: 30142961. View Source
